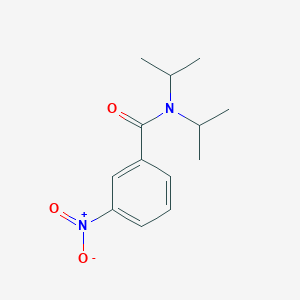

n,n-Diisopropyl-3-nitrobenzamide

Vue d'ensemble

Description

N,N-Diisopropyl-3-nitrobenzamide: is an organic compound with the molecular formula C13H18N2O3 . It is a derivative of benzamide, where the amide nitrogen is substituted with two isopropyl groups and the benzene ring is substituted with a nitro group at the meta position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Direct Condensation: One common method for synthesizing N,N-Diisopropyl-3-nitrobenzamide involves the direct condensation of 3-nitrobenzoic acid with diisopropylamine.

Ultrasonic Irradiation: Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth.

Industrial Production Methods: Industrial production of this compound often employs the direct condensation method due to its simplicity and scalability. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: N,N-Diisopropyl-3-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amine group.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: The major product is N,N-Diisopropyl-3-aminobenzamide.

Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

Applications De Recherche Scientifique

N,N-Diisopropyl-3-nitrobenzamide is an organic compound with the molecular formula . It is a benzamide derivative with two isopropyl groups on the amide nitrogen and a nitro group at the meta position on the benzene ring. This compound is used in organic synthesis, pharmaceuticals, and industrial applications due to its stability and reactivity.

Scientific Research Applications

Chemistry: this compound is a building block in synthesizing complex organic molecules, pharmaceuticals, and agrochemicals.

Biology and Medicine: This compound is investigated in medicinal chemistry as a pharmacophore for developing new drugs. Derivatives have demonstrated potential in anti-inflammatory and anticancer research. In cancer research, aromatic nitro compounds, including nitrobenzamides, have demonstrated effectiveness as inhibitors and suppressants of cancer . These compounds can inhibit tumor growth, including in immunosuppressed patients with AIDS, and can affect the development of opportunistic infections . For example, 4-iodo-3-nitrobenzamide impacts the growth of MDA-468 cancer cells .

Industry: this compound is utilized to produce specialty chemicals and materials. It is suitable for various industrial applications, including polymer and resin manufacturing.

Chemical Reactions

Reduction: this compound can undergo reduction reactions to convert the nitro group to an amine group. Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid can be used for this reduction. The major product of this reaction is N,N-Diisopropyl-3-aminobenzamide.

Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other functional groups under appropriate conditions. Various nucleophiles, such as amines or thiols, can be used in the presence of a base. The products vary depending on the nucleophile used, resulting in various substituted benzamides.

Mécanisme D'action

The mechanism of action of N,N-Diisopropyl-3-nitrobenzamide largely depends on its chemical structure. The nitro group can undergo reduction to form an amine, which can interact with biological targets such as enzymes and receptors. The isopropyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity towards its molecular targets .

Comparaison Avec Des Composés Similaires

N,N-Diisopropylbenzamide: Similar structure but lacks the nitro group.

N,N-Dimethyl-3-nitrobenzamide: Similar structure but with methyl groups instead of isopropyl groups.

Uniqueness: N,N-Diisopropyl-3-nitrobenzamide is unique due to the presence of both the nitro group and the diisopropyl groups. The nitro group imparts specific reactivity, while the diisopropyl groups provide steric effects that influence the compound’s chemical and biological properties .

Activité Biologique

N,N-Diisopropyl-3-nitrobenzamide (CAS Number: 2448-06-8) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanism of action, synthesis, and comparisons with similar compounds, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a nitro group at the meta position relative to the amide group, along with two isopropyl groups attached to the nitrogen atom. This unique structure enhances its lipophilicity and biological activity. The molecular formula is .

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo reduction to form an amine. This transformation allows the compound to interact with various biological targets, including enzymes and receptors. The steric hindrance provided by the isopropyl groups influences the compound's binding affinity and selectivity towards these molecular targets.

Biological Activity

Research indicates that this compound exhibits promising pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially acting as a precursor in the synthesis of more complex pharmaceutical agents.

- Inhibition Studies : The compound has been evaluated for its potential inhibitory effects on certain biological pathways, although specific data on inhibition rates or IC50 values are still limited and require further investigation .

Synthesis

The synthesis of this compound typically involves a reaction between 3-nitrobenzoic acid chloride and diisopropylamine:

This method allows for high yields (often exceeding 70%) under optimized conditions, making it a viable candidate for large-scale synthesis in pharmaceutical applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Nitrobenzamide | Nitro group at para position | Different solubility and reactivity |

| N,N-Dimethyl-3-nitrobenzamide | Dimethyl groups instead of isopropyl | Often used as a model compound in drug design |

| 4-Nitrophenylacetamide | Acetamide instead of benzamide | Potentially different biological activities |

This compound stands out due to its dual isopropyl substitution, which enhances its lipophilicity compared to other similar compounds, potentially affecting its bioavailability and interaction profiles .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Preclinical Models : Initial assessments in preclinical models have shown that this compound could be effective in creating more efficient synthesis routes for pharmaceuticals.

- Synthetic Pathways : The compound has been utilized in synthetic pathways involving amide bond formation, demonstrating versatility in organic synthesis.

Propriétés

IUPAC Name |

3-nitro-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(2)14(10(3)4)13(16)11-6-5-7-12(8-11)15(17)18/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFKMMNKRCCXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947374 | |

| Record name | 3-Nitro-N,N-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2448-06-8 | |

| Record name | MLS000736562 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-N,N-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.